UDP-alpha-D-galacturonate(3-)

CAS No.:

Cat. No.: VC1944555

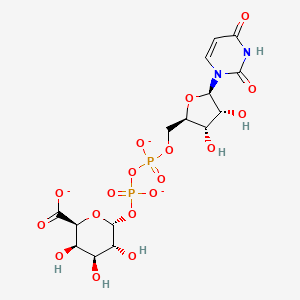

Molecular Formula: C15H19N2O18P2-3

Molecular Weight: 577.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N2O18P2-3 |

|---|---|

| Molecular Weight | 577.26 g/mol |

| IUPAC Name | (2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1 |

| Standard InChI Key | HDYANYHVCAPMJV-GXNRKQDOSA-K |

| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O |

| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |

Introduction

Chemical Structure and Properties

UDP-alpha-D-galacturonate(3-) is the trianion form of UDP-alpha-D-galacturonate, formed through the deprotonation of carboxy and diphosphate groups. It serves as a conjugate base of UDP-alpha-D-galacturonic acid, which is its protonated counterpart . The compound belongs to the class of organic compounds known as pyrimidine nucleotide sugars, which are characterized by pyrimidine nucleotides bound to a saccharide derivative through a terminal phosphate group . The molecular structure consists of a uridine diphosphate moiety linked to a galacturonic acid component, creating a nucleotide sugar essential for various biochemical processes.

Physical and Chemical Parameters

UDP-alpha-D-galacturonate(3-) has distinct physicochemical properties that define its behavior in biological systems. The molecule has a molecular formula of C₁₅H₁₉N₂O₁₈P₂³⁻ and a molecular weight of 577.26 daltons . The compound exists primarily in its trianion form at physiological pH due to the deprotonation of its carboxy and diphosphate groups. This charged state significantly influences its interactions with enzymes and other biomolecules within cellular environments.

Table 1: Key physicochemical properties of UDP-alpha-D-galacturonate(3-)

*Note: The modification date appears to be a future date, possibly indicating a database entry error.

Biosynthesis and Metabolic Pathways

The biosynthesis of UDP-alpha-D-galacturonate(3-) follows distinct pathways that play crucial roles in carbohydrate metabolism and cell wall biosynthesis. Understanding these metabolic routes provides insight into the biological significance of this compound and its role in various cellular processes.

UDP-alpha-D-galacturonate Biosynthesis

The primary biosynthetic pathway for UDP-alpha-D-galacturonate involves the conversion of UDP-alpha-D-glucuronate through a 4-epimerization reaction catalyzed by a nucleotide-sugar 4-epimerase . This pathway is known as "UDP-alpha-D-galacturonate biosynthesis I" and represents the main route for generating this important nucleotide sugar in plants and bacteria . The conversion occurs at the C4 position of the sugar moiety, resulting in the formation of UDP-alpha-D-galacturonate, which can subsequently lose protons to form the trianion state in appropriate pH conditions.

An alternative biosynthetic route, known as "UDP-D-galacturonate biosynthesis II," involves the formation of UDP-alpha-D-galacturonate from alpha-D-galacturonate 1-phosphate and UTP in the presence of H⁺, with the release of diphosphate . This pathway provides an additional mechanism for generating UDP-alpha-D-galacturonate in certain biological systems, particularly when starting from free galacturonic acid.

Metabolic Reactions and Pathways

UDP-alpha-D-galacturonate(3-) participates in several important metabolic pathways and reactions. The compound serves as a substrate in homogalacturonan biosynthesis, where it contributes to the formation of plant cell wall components . In this reaction, UDP-alpha-D-galacturonate is incorporated into growing (1,4-α-D-galacturonosyl) chains, resulting in chain elongation and the release of UDP.

Additionally, UDP-alpha-D-galacturonate plays a role in L-ascorbate biosynthesis pathway V, where it is converted to alpha-D-galacturonate 1-phosphate . This reaction represents an important step in the biosynthesis of vitamin C in certain organisms, highlighting the compound's relevance in nutritional biochemistry.

Biological Distribution and Occurrence

UDP-alpha-D-galacturonate(3-) and its parent compound, UDP-D-galacturonate, exhibit specific distribution patterns across various biological systems, reflecting their specialized roles in different organisms.

Bacterial Occurrence

In bacterial systems, D-galacturonate is found in various cell-surface polysaccharides, particularly in the O-antigens of Gram-negative bacteria such as Escherichia coli O113 and Vibrio cholerae O139 . The incorporation of galacturonate into these bacterial structures requires its activated form, UDP-alpha-D-galacturonate, demonstrating the compound's importance in bacterial cell surface architecture and potentially in host-pathogen interactions.

Functional Significance in Biochemical Systems

The functional significance of UDP-alpha-D-galacturonate(3-) extends across multiple biological processes, highlighting its importance in cellular metabolism and structural organization.

Role in Polysaccharide Biosynthesis

One of the primary functions of UDP-alpha-D-galacturonate(3-) is its role as a glycosyl donor in the biosynthesis of polysaccharides. The compound serves as the activated form of galacturonic acid, enabling its incorporation into complex carbohydrate structures . This function is particularly important in the synthesis of plant cell wall components, where galacturonic acid residues contribute to the structural and functional properties of pectin.

The incorporation of galacturonic acid into polysaccharides occurs through the transfer of the galacturonic acid residue from UDP-alpha-D-galacturonate to growing polysaccharide chains . This transfer reaction, catalyzed by specific glycosyltransferases, represents a critical step in the assembly of complex carbohydrate structures essential for cellular function and organization.

Involvement in Ascorbate Metabolism

UDP-alpha-D-galacturonate(3-) participates in the biosynthesis of L-ascorbate (vitamin C) through the L-ascorbate biosynthesis V pathway . In this pathway, UDP-alpha-D-galacturonate is converted to alpha-D-galacturonate 1-phosphate, which subsequently undergoes further transformations leading to the formation of ascorbic acid. This metabolic connection illustrates the compound's relevance in the biosynthesis of essential vitamins and antioxidants.

The accurate identification and characterization of UDP-alpha-D-galacturonate(3-) require sophisticated analytical techniques and reference databases. Various identification systems have been established to facilitate the recognition and study of this compound in biological samples.

Database Identifiers and Nomenclature

UDP-alpha-D-galacturonate(3-) is represented in multiple biochemical and metabolomic databases, each providing specific identifiers and nomenclature systems. These database entries facilitate the integration of knowledge across different research platforms and enable comprehensive analysis of this compound's properties and functions.

Table 2: Database identifiers for UDP-alpha-D-galacturonate(3-)

Structural Characterization

Structural characterization of UDP-alpha-D-galacturonate(3-) typically involves advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen frameworks, while mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis. These analytical approaches, combined with computational modeling, facilitate the comprehensive characterization of this nucleotide sugar derivative.

Enzymatic Interactions and Inhibitory Effects

UDP-alpha-D-galacturonate(3-) interacts with various enzymes, both as a substrate and as a potential inhibitor, influencing multiple biochemical processes.

Enzyme Substrates and Reactions

As a substrate, UDP-alpha-D-galacturonate participates in reactions catalyzed by specific glycosyltransferases involved in polysaccharide biosynthesis. These enzymes facilitate the transfer of the galacturonic acid moiety from UDP-alpha-D-galacturonate to appropriate acceptor molecules, contributing to the formation of complex carbohydrate structures .

In the conversion between UDP-alpha-D-glucuronate and UDP-alpha-D-galacturonate, nucleotide-sugar 4-epimerases play a crucial role, catalyzing the reversible epimerization at the C4 position of the sugar component . This enzymatic interconversion represents an important regulatory point in the metabolism of these nucleotide sugars.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume